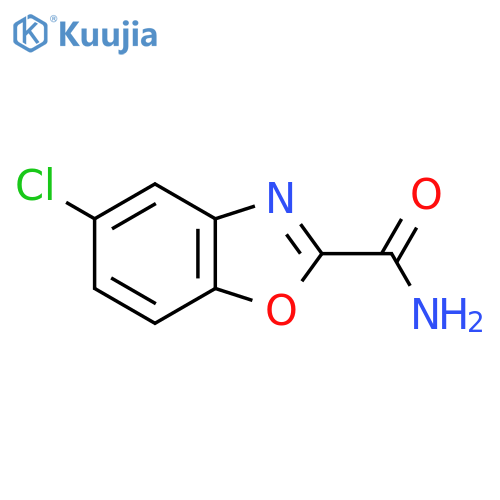Cas no 50486-25-4 (2-Benzoxazolecarboxamide, 5-chloro-)

2-Benzoxazolecarboxamide, 5-chloro- 化学的及び物理的性質
名前と識別子
-
- 2-Benzoxazolecarboxamide, 5-chloro-
- 5-Chlorobenzo[d]oxazole-2-carboxamide
-
- インチ: 1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12)
- InChIKey: BAHPQIXUXZBHBC-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=C(C(N)=O)O2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- トポロジー分子極性表面積: 69.1
- XLogP3: 2
2-Benzoxazolecarboxamide, 5-chloro- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081003313-250mg |
5-Chlorobenzo[d]oxazole-2-carboxamide |
50486-25-4 | 98% | 250mg |
$5058.69 | 2023-09-01 | |
| Alichem | A081003313-500mg |
5-Chlorobenzo[d]oxazole-2-carboxamide |
50486-25-4 | 98% | 500mg |
$7067.29 | 2023-09-01 | |
| Alichem | A081003313-1g |
5-Chlorobenzo[d]oxazole-2-carboxamide |
50486-25-4 | 98% | 1g |
$12918.86 | 2023-09-01 |
2-Benzoxazolecarboxamide, 5-chloro- 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-Benzoxazolecarboxamide, 5-chloro-に関する追加情報
Introduction to 2-Benzoxazolecarboxamide, 5-chloro- (CAS No. 50486-25-4)
2-Benzoxazolecarboxamide, 5-chloro-, identified by its CAS number 50486-25-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered attention due to its structural versatility and potential biological activities. The presence of both a benzoxazole core and a chlorinated substituent at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The benzoxazole moiety is a well-known pharmacophore found in numerous bioactive molecules, including antifungal, antibacterial, and anticancer agents. Its aromatic system contributes to favorable interactions with biological targets, while the amide functionality provides a site for further derivatization. The chloro substituent at the 5-position of the benzoxazole ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel benzoxazole derivatives with enhanced therapeutic profiles. Studies have demonstrated that modifications at the 5-position of the benzoxazole ring can significantly influence the compound's binding affinity and selectivity towards biological targets. For instance, 2-Benzoxazolecarboxamide, 5-chloro- has been investigated for its potential as an inhibitor of certain kinases and enzymes implicated in inflammatory and proliferative diseases.
One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing more complex pharmacophores. The amide bond provides a reactive site for further functionalization, allowing chemists to explore diverse chemical space. This flexibility has enabled the development of libraries of analogs with tailored properties for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further accelerated the exploration of 2-Benzoxazolecarboxamide, 5-chloro- derivatives. Molecular docking simulations have been employed to predict binding modes and affinity profiles against various protein targets. These virtual screening approaches have identified promising candidates for experimental validation, streamlining the drug discovery process.
The synthesis of 2-Benzoxazolecarboxamide, 5-chloro- typically involves multi-step organic transformations starting from commercially available precursors. Key steps include condensation reactions to form the benzoxazole core, followed by chlorination and subsequent amide bond formation. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent biological evaluations.
Biological activity assays have revealed that 2-Benzoxazolecarboxamide, 5-chloro- exhibits notable effects on cellular pathways relevant to cancer and inflammation. Preliminary studies suggest that it may modulate the activity of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These findings align with current trends in oncology research, where targeting aberrant signaling pathways is a major therapeutic strategy.
The compound's potential as an anti-inflammatory agent has also been explored. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders and neurodegenerative conditions. By inhibiting key pro-inflammatory cytokines and enzymes, 2-Benzoxazolecarboxamide, 5-chloro- may offer therapeutic benefits in these contexts. Further preclinical studies are warranted to elucidate its mechanism of action and clinical relevance.
In conclusion, 2-Benzoxazolecarboxamide, 5-chloro- (CAS No. 50486-25-4) represents a promising candidate in pharmaceutical research due to its structural features and biological potential. Its benzoxazole core combined with a chlorinated substituent provides a versatile platform for drug development. As computational methods continue to refine molecular design strategies, compounds like this are poised to play a pivotal role in next-generation therapeutics.
50486-25-4 (2-Benzoxazolecarboxamide, 5-chloro-) Related Products
- 954097-20-2(tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)
- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)
- 2228831-92-1(1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 374678-33-8(9N-Trityl Guanine)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)




